4-Acetyl-5-hydroxynicotinic acid

Description

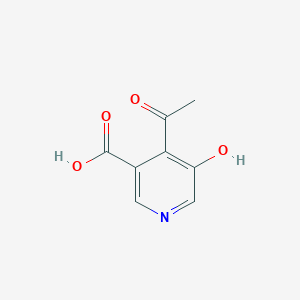

4-Acetyl-5-hydroxynicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at the 5-position and an acetyl group at the 4-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substitution pattern, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

4-acetyl-5-hydroxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H7NO4/c1-4(10)7-5(8(12)13)2-9-3-6(7)11/h2-3,11H,1H3,(H,12,13) |

InChI Key |

SPCXVWAOTRUVQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-hydroxynicotinic acid can be achieved through various synthetic routes. One common method involves the acetylation of 5-hydroxynicotinic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Another method involves the direct oxidation of 4-acetylpyridine using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of 4-Acetyl-5-hydroxynicotinic acid may involve large-scale acetylation processes using acetic anhydride and sulfuric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The acetyl group can be reduced to form an alcohol derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions. The reactions are carried out under reflux conditions.

Major Products Formed

Oxidation: Formation of 4-acetyl-5-ketonicotinic acid or 4-acetyl-5-carboxynicotinic acid.

Reduction: Formation of 4-(1-hydroxyethyl)-5-hydroxynicotinic acid.

Substitution: Formation of 4-acetyl-5-halonicotinic acid or 4-acetyl-5-alkylnicotinic acid.

Scientific Research Applications

4-Acetyl-5-hydroxynicotinic acid has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders. It may act as a modulator of certain biochemical pathways.

Industry: Used in the development of specialty chemicals and materials. It may be used as an intermediate in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

Gene Expression: It may influence the expression of genes involved in various biological processes, leading to changes in cellular behavior.

Comparison with Similar Compounds

Structural Analogs of Nicotinic Acid

Nicotinic acid derivatives vary based on substituent type, position, and functional groups. Below is a comparative analysis of 4-Acetyl-5-hydroxynicotinic acid with key analogs:

Table 1: Substituent Positions and Functional Groups

Table 2: Physicochemical Properties

*Predicted based on structural analogs.

Key Differences and Implications

Substituent Effects on Crystallization :

- The position of hydroxyl groups (e.g., 5-hydroxy vs. 4-hydroxy) significantly impacts crystallization behavior. For example, 5-hydroxynicotinic acid forms stable crystalline aggregates in neutral to slightly acidic conditions, while 4-hydroxynicotinic acid derivatives may exhibit polymorphism due to intramolecular hydrogen bonding variations .

- The acetyl group in 4-Acetyl-5-hydroxynicotinic acid introduces steric hindrance and reduces solubility compared to unsubstituted hydroxynicotinic acids .

Electronic Effects :

- The nitro group in 4-Hydroxy-5-nitronicotinic acid strongly withdraws electrons, increasing acidity (pKa < 2.0) compared to the acetyl-hydroxyl analog (predicted pKa ~2.8–3.5) .

- The acetyl group’s electron-withdrawing nature may enhance electrophilic reactivity, making 4-Acetyl-5-hydroxynicotinic acid a candidate for nucleophilic substitution or condensation reactions .

Applications and Hazards :

- 5-Hydroxynicotinic acid is used in coordination chemistry due to its chelating ability, while nitro-substituted analogs like 4-Hydroxy-5-nitronicotinic acid are hazardous (H302, H315) and require careful handling .

- Bulkier derivatives (e.g., 5-(4-Acetylphenyl)nicotinic acid) are explored in drug design for their extended π-systems, which improve binding to aromatic protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.